2-Ethynyl-1,3-dimethoxybenzene
Overview
Description
2-Ethynyl-1,3-dimethoxybenzene is an organic compound with the molecular formula C10H10O2 . It is a derivative of 1,3-Dimethoxybenzene, which is an organic compound with the formula C6H4(OCH3)2 .
Molecular Structure Analysis
The molecular structure of 2-Ethynyl-1,3-dimethoxybenzene consists of a benzene ring substituted with two methoxy groups and one ethynyl group . The InChI code for this compound is 1S/C10H10O2/c1-4-8-9(11-2)6-5-7-10(8)12-3/h1,5-7H,2-3H3 .Physical And Chemical Properties Analysis
2-Ethynyl-1,3-dimethoxybenzene has a molecular weight of 162.18 g/mol . It has a topological polar surface area of 18.5 Ų and a complexity of 168 . The compound is solid at room temperature .Scientific Research Applications
Conformational Studies and Hydrogen Bonding
- Conformational Control through Cooperative Nonconventional Hydrogen Bonds : A study reports the synthesis and crystal structure of a conjugated aryleneethynyl molecule related to 2-ethynyl-1,3-dimethoxybenzene. This molecule features intramolecular hydrogen bonds that hold it in a specific conformation, highlighting its potential in conformational studies (Bosch, Bowling, & Oburn, 2021).
Chemical Synthesis and Catalysis
- Acetylation of Dimethoxybenzenes with Acetic Anhydride : Research demonstrates the efficiency of H-Y and H-Beta zeolites as catalysts in the acetylation of dimethoxybenzenes, which includes compounds like 2-ethynyl-1,3-dimethoxybenzene (Moreau, Finiels, & Meric, 2000).
Pharmaceutical Intermediate Synthesis
- Synthesis of Medical Intermediate Molecules : A method to prepare molecules such as 2,5-dimethoxy-4-ethylthio-benzeneethanamine, which is used in medical applications, has been reported. This synthesis process could be applicable to similar molecules like 2-ethynyl-1,3-dimethoxybenzene (Z. Zhimin, 2003).
Electrosynthesis and Material Characterization
- Electrosynthesis and Characterization of Poly(1,3-dimethoxybenzene) : A study focusing on the electrochemical synthesis of poly(1,3-dimethoxybenzene) demonstrates the potential for developing polymer materials from compounds like 2-ethynyl-1,3-dimethoxybenzene (Martínez et al., 1998).
Molecular Structure Analysis
- Molecular Structure of 1,3-dimethoxybenzene : Investigations into the molecular structure of 1,3-dimethoxybenzene using electron diffraction and quantum chemical calculations can be extrapolated to study similar molecules like 2-ethynyl-1,3-dimethoxybenzene (Dorofeeva et al., 2010).
Thermochemistry and Molecular Interactions
- Pairwise Substitution Effects in Dimethoxybenzenes : Research on the thermochemistry and molecular interactions in dimethoxybenzenes, such as 1,3-dimethoxybenzene, provides insights into how substitutions like ethynyl affect molecular properties (Varfolomeev et al., 2010).
Photoprotonation and Chemical Reactions
- Regioselective Photoprotonation of 1,3-dimethoxybenzenes : A study on the regioselective photoprotonation of 1,3-dimethoxybenzenes under specific conditions can be relevant for understanding the photochemical behavior of similar compounds like 2-ethynyl-1,3-dimethoxybenzene (Mathivanan et al., 1992).
Safety And Hazards
The safety information for 2-Ethynyl-1,3-dimethoxybenzene indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
2-ethynyl-1,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-4-8-9(11-2)6-5-7-10(8)12-3/h1,5-7H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMBIXSWLMFUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563534 | |
Record name | 2-Ethynyl-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-1,3-dimethoxybenzene | |
CAS RN |
126829-31-0 | |
Record name | 2-Ethynyl-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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